

HPLC analytical method for Beclometasone dipropionate monohydrate quantification

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Compound of Interest

Compound Name: *Beclometasone dipropionate monohydrate*

Cat. No.: *B12100172*

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Application Note: HPLC Quantification of Beclometasone Dipropionate Monohydrate

Introduction

Beclometasone dipropionate is a potent synthetic glucocorticoid with anti-inflammatory properties, widely used in the treatment of asthma and other respiratory conditions.[1] Accurate quantification of beclometasone dipropionate in bulk drug substances and pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **beclometasone dipropionate monohydrate**. The method is simple, accurate, and precise, making it suitable for routine quality control analysis.

Principle

The method utilizes reverse-phase chromatography to separate beclometasone dipropionate from potential impurities and degradation products. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and water provides efficient separation.[1] Quantification is achieved by UV detection at a wavelength where beclometasone dipropionate exhibits maximum absorbance.

[1]

Experimental Protocols

Materials and Reagents

- **Beclometasone Dipropionate Monohydrate** reference standard (USP or equivalent)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade/ultrapure)
- 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following chromatographic conditions have been found to be suitable for the analysis:

Parameter	Condition
HPLC Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile:Water (70:30, v/v) or Methanol:Water (85:15, v/v) [2] [3]
Flow Rate	1.0 mL/min [2]
Injection Volume	20 µL
Detection Wavelength	254 nm [1] [2]
Column Temperature	Ambient or 40°C [3]

Preparation of Standard Solutions

Standard Stock Solution (e.g., 100 µg/mL):

- Accurately weigh approximately 10 mg of **Beclometasone Dipropionate Monohydrate** reference standard.
- Transfer the standard to a 100 mL volumetric flask.

- Dissolve and dilute to volume with the mobile phase or methanol.[2]
- Sonicate for 10-15 minutes to ensure complete dissolution.[2]

Working Standard Solutions:

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1-25 µg/mL).[2]

Preparation of Sample Solutions

For Bulk Drug Substance:

- Accurately weigh a quantity of the **beclometasone dipropionate monohydrate** sample equivalent to about 10 mg of the active ingredient.
- Transfer to a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase or methanol.[1]
- Filter the solution through a 0.45 µm membrane filter before injection.[2]

For Pharmaceutical Formulations (e.g., Creams, Lotions):

- Accurately weigh a portion of the formulation equivalent to a known amount of beclometasone dipropionate.
- Transfer the sample to a suitable container and add a known volume of methanol.[3][4]
- Mix thoroughly to disperse the formulation.
- The solution may be warmed slightly (e.g., 50°C for 5 minutes) to aid extraction.[3][4]
- Centrifuge the mixture to separate excipients.[3][4]
- Collect the supernatant and dilute with the mobile phase to a concentration within the calibration range.
- Filter the final solution through a 0.45 µm membrane filter prior to HPLC analysis.[2]

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters include:

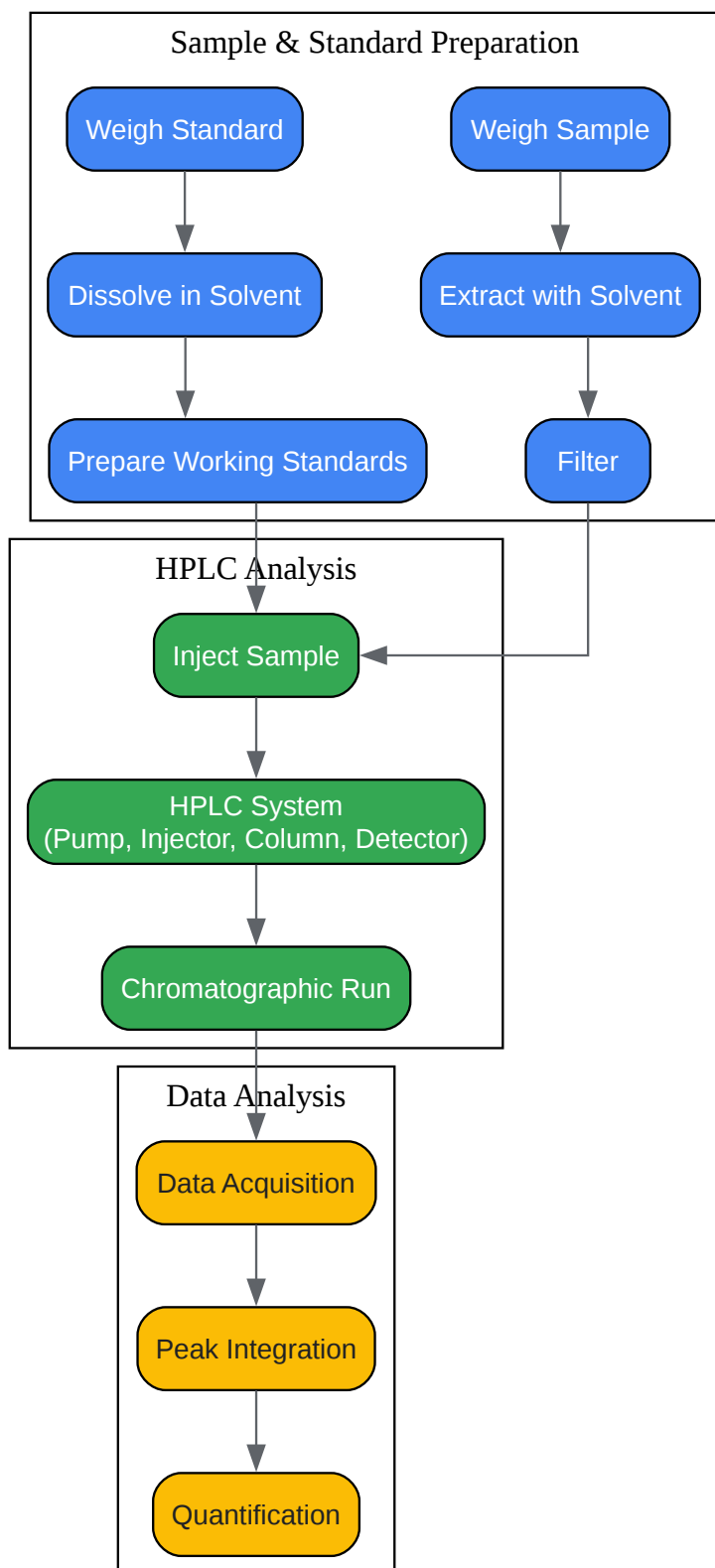
- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of beclometasone dipropionate in a blank and placebo chromatogram.[\[2\]](#)
- **Linearity:** The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established over a range of concentrations (e.g., 1-25 µg/mL).[\[2\]](#)
- **Accuracy:** The closeness of the test results obtained by the method to the true value. This can be determined by recovery studies by spiking a placebo with known amounts of beclometasone dipropionate.[\[2\]](#)
- **Precision:** The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) for a series of measurements.[\[2\]](#)
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Quantitative Data Summary

The following table summarizes typical quantitative data for the HPLC analysis of beclometasone dipropionate based on published methods.

Parameter	Typical Value/Range	Reference
Retention Time	4.0 - 7.7 min	[3] [5]
Linearity Range	1 - 60 µg/mL	[4]
Correlation Coefficient (r^2)	> 0.999	[2]
Accuracy (% Recovery)	98.0% - 102.0%	[2] [5]
Precision (%RSD)	< 2.0%	[2]
LOD	0.039 µg/mL	[3]
LOQ	0.12 µg/mL	[3]

Visualizations



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Caption: Experimental workflow for the HPLC quantification of Beclometasone Dipropionate.

Conclusion

The described RP-HPLC method is a reliable and straightforward approach for the quantitative analysis of **beclometasone dipropionate monohydrate** in both bulk drug and pharmaceutical dosage forms. The method is specific, linear, accurate, and precise, making it well-suited for quality control and research applications.

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